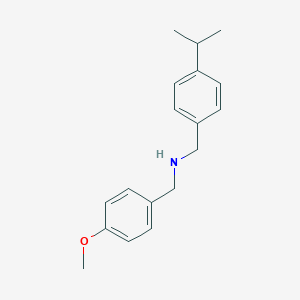

(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine typically involves the reaction of 4-isopropylbenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as distillation or recrystallization to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydroxide, potassium carbonate, and various organic solvents like dichloromethane and toluene.

Major Products Formed

Oxidation: Ketones, aldehydes, and carboxylic acids.

Reduction: Primary and secondary amines, alcohols.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

- Reagent for Chemical Reactions : The compound serves as a crucial building block in organic synthesis, particularly in the formation of complex molecules. It is often utilized in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles under suitable conditions.

Reaction Pathways

- Oxidation and Reduction : The compound can undergo oxidation to form ketones or aldehydes using agents like potassium permanganate. Conversely, it can be reduced to primary or secondary amines using lithium aluminum hydride or sodium borohydride.

| Reaction Type | Reactants | Products |

|---|---|---|

| Oxidation | (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine + KMnO | Ketones/Aldehydes |

| Reduction | This compound + LiAlH | Primary/Secondary Amines |

Biological Applications

Investigations into Biological Activity

- Potential Therapeutic Properties : Research has indicated that this compound may exhibit significant biological activity. It has been explored for its interactions with biological molecules, which could lead to the development of new therapeutic agents .

Mechanism of Action

- The compound's mechanism involves binding to specific molecular targets such as enzymes or receptors, potentially modulating their activity and leading to various biological effects. This property makes it a candidate for further pharmacological studies.

Medical Applications

Precursor for Pharmaceutical Compounds

- Drug Development : The compound is being studied as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to new drug candidates with enhanced efficacy and reduced side effects .

Industrial Applications

Development of New Materials

- Specialty Chemicals : In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in material science.

Case Study 1: Synthesis of Indole Derivatives

A study published in RSC Advances demonstrated the synthesis of indole derivatives using this compound as a starting material. The methodology highlighted its effectiveness in producing complex alkaloids, showcasing its utility in medicinal chemistry .

Case Study 2: Drug Design Innovations

Research outlined in Organic Carbamates in Drug Design emphasized the strategic use of compounds similar to this compound in drug design. The study illustrated how modifying amine compounds can lead to improved drug properties and therapeutic outcomes .

Mecanismo De Acción

The mechanism of action of (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

(4-Isopropyl-benzyl)-(4-hydroxy-benzyl)-amine: Similar structure but with a hydroxy group instead of a methoxy group.

(4-Methyl-benzyl)-(4-methoxy-benzyl)-amine: Similar structure but with a methyl group instead of an isopropyl group.

(4-Isopropyl-benzyl)-(4-ethoxy-benzyl)-amine: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine is unique due to the presence of both isopropyl and methoxy substituents, which can influence its chemical reactivity and biological activity.

Actividad Biológica

(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine is a compound that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-isopropylbenzyl chloride with 4-methoxybenzyl amine. The reaction conditions may vary, but common solvents include dichloromethane or ethanol, and catalysts such as triethylamine are often used to facilitate the reaction.

Antiproliferative Effects

Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related series of compounds demonstrated IC50 values ranging from 5.7 to 12.2 μM against U-937 and SK-MEL-1 cell lines, indicating strong potential as anticancer agents .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | U-937 | 5.7 |

| Compound B | SK-MEL-1 | 12.2 |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects may involve the inhibition of tubulin polymerization, a critical process in cell division. Compounds with similar structures have shown to inhibit tubulin assembly, suggesting that they may act as microtubule-targeting agents. However, specific studies are needed to elucidate the exact binding interactions and efficacy of this compound in inhibiting tubulin polymerization compared to established agents like colchicine .

Cytotoxicity and Selectivity

In vitro studies indicate that while this compound exhibits potent activity against cancer cells, it shows low cytotoxicity towards normal peripheral blood lymphocytes (PBL), with IC50 values greater than 100 μM . This selectivity is crucial for reducing potential side effects in therapeutic applications.

Case Studies

One notable case study involved the evaluation of various derivatives of benzyl amines in a rodent model for seizure protection. The findings indicated that structural modifications at specific positions significantly influenced anticonvulsant activity. For instance, substituents at the 4' position provided enhanced seizure protection compared to other positional isomers .

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-14(2)17-8-4-15(5-9-17)12-19-13-16-6-10-18(20-3)11-7-16/h4-11,14,19H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJMGCQDWVYSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355302 | |

| Record name | (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-69-6 | |

| Record name | 4-Methoxy-N-[[4-(1-methylethyl)phenyl]methyl]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.